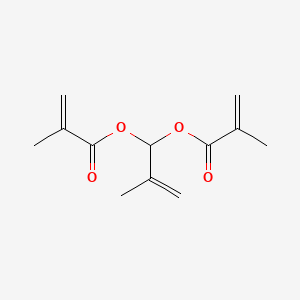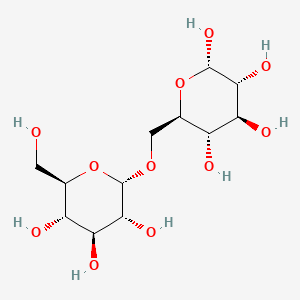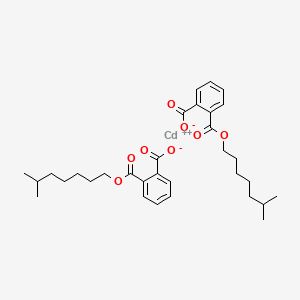
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is a chemical compound with the molecular formula C32H42CdO8. It is also known as cadmium isooctyl phthalate (1:2:2). This compound is a coordination complex where cadmium is coordinated with 2-(6-methylheptoxycarbonyl)benzoate ligands. Cadmium compounds are known for their applications in various industrial processes, but they also pose significant environmental and health risks due to their toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate typically involves the reaction of cadmium salts with 2-(6-methylheptoxycarbonyl)benzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium chloride as the cadmium source. The 2-(6-methylheptoxycarbonyl)benzoic acid is added in stoichiometric amounts, and the reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The cadmium center can be oxidized, although this is less common due to the stability of the cadmium(II) oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2-(6-methylheptoxycarbonyl)benzoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cadmium oxide, while substitution reactions can yield new cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems, although its toxicity limits its applications.
Industry: Utilized in the production of pigments, coatings, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate involves its interaction with cellular components. Cadmium ions can disrupt calcium homeostasis by mimicking calcium ions and interfering with calcium channels and pumps. This disruption can lead to oxidative stress, activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and epigenetic modifications. These effects contribute to the compound’s toxicity and potential carcinogenicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium acetate: Another cadmium coordination complex with acetate ligands.
Cadmium chloride: A simple cadmium salt with chloride ligands.
Cadmium sulfate: A cadmium salt with sulfate ligands.
Uniqueness
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cadmium compounds. The presence of the 2-(6-methylheptoxycarbonyl)benzoate ligands can influence the compound’s solubility, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
94247-16-2 |
|---|---|
Molekularformel |
C32H42CdO8 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h2*5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
ZWJBHTNSSIAHIH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


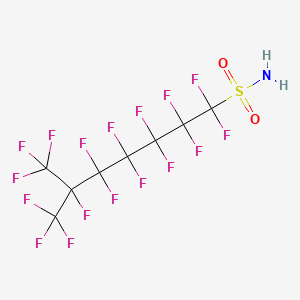

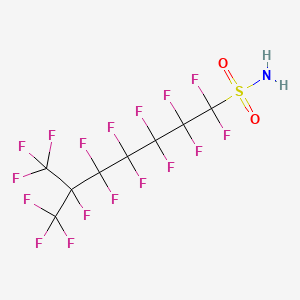
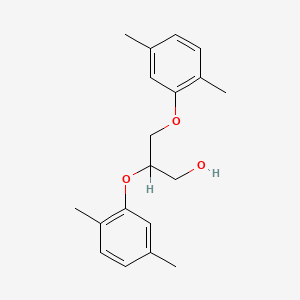
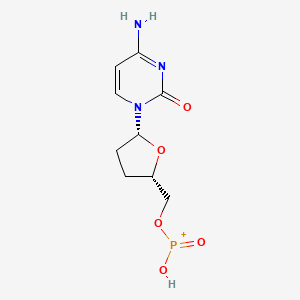
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
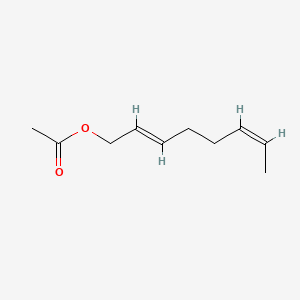
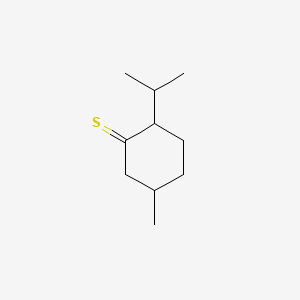
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)


